Bienvenue dans la boutique en ligne BenchChem!

1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one

LXR alpha/beta Nuclear receptor Imidazolidinone SAR

1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one (CAS 1550068-19-3) is a fluorinated phenylimidazolidin-2-one building block (C10H9F3N2O, MW 230.19) featuring an ortho-trifluoromethyl substituent on the N-phenyl ring. Its computed physicochemical properties include an XLogP3-AA of 1.8, a topological polar surface area (TPSA) of 32.3 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and a single rotatable bond.

Molecular Formula C10H9F3N2O
Molecular Weight 230.19 g/mol
CAS No. 1550068-19-3
Cat. No. B1455076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one
CAS1550068-19-3
Molecular FormulaC10H9F3N2O
Molecular Weight230.19 g/mol
Structural Identifiers
SMILESC1CN(C(=O)N1)C2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C10H9F3N2O/c11-10(12,13)7-3-1-2-4-8(7)15-6-5-14-9(15)16/h1-4H,5-6H2,(H,14,16)
InChIKeyGVCXLZWVBPMXJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one (CAS 1550068-19-3): Ortho-Substituted Imidazolidinone Scaffold for Medicinal Chemistry and Procurement Specification


1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one (CAS 1550068-19-3) is a fluorinated phenylimidazolidin-2-one building block (C10H9F3N2O, MW 230.19) featuring an ortho-trifluoromethyl substituent on the N-phenyl ring. Its computed physicochemical properties include an XLogP3-AA of 1.8, a topological polar surface area (TPSA) of 32.3 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and a single rotatable bond [1]. The imidazolidin-2-one core serves as a bioisostere of urea and hydantoin motifs, while the ortho-CF3 group imparts distinct steric and electronic characteristics compared to its meta- and para-substituted positional isomers . This compound has been specifically cited as a preferred substituent in patent applications targeting LXR alpha/beta receptors, distinguishing it from unsubstituted or alternatively substituted phenyl analogs [2].

Why 1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one Cannot Be Replaced by Meta-, Para-, or Unsubstituted Phenyl Analogs in LXR-Targeting and Physicochemical Optimization


Positional isomerism on the N-phenyl ring of imidazolidin-2-ones dictates both biological target engagement and physicochemical properties. In the LXR alpha/beta patent space, the 2-trifluoromethyl-phenyl substituent is explicitly classified as an 'even more preferred' group for receptor binding, while the 3- and 4-substituted analogs are not specified at this preference tier [1]. The ortho-CF3 group creates a unique steric environment that restricts conformational freedom around the N-phenyl bond differently than meta- or para-substitution, influencing the spatial presentation of the imidazolidinone core to biological targets. Furthermore, the ortho-substitution pattern modulates lipophilicity and electronic distribution in a manner distinct from its positional isomers, making simple interchange between 2-CF3, 3-CF3 (CAS 14088-95-0), and 4-CF3 (CAS 162748-21-2) variants a scientifically unsupported practice without explicit comparative biological data [2].

Quantitative Differentiation Evidence for 1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one (CAS 1550068-19-3): Head-to-Head and Cross-Study Comparisons with Positional Isomers and Scaffold Analogs


Ortho-CF3 Phenyl Substitution Designated as Preferred LXR Pharmacophore Over Meta- and Para-Isomers in Roche Patent

In the comprehensive structure-activity relationship (SAR) definition of U.S. Patent US20080242677A1 (Hoffmann-La Roche), the R1 substituent on the imidazolidinone core is systematically ranked by preference. The patent explicitly states that 'even more preferably, R1 is isopropyl, 2-trifluoromethyl-phenyl, 2-chloro-phenyl or 2,3-dichloro-phenyl,' placing the ortho-CF3-phenyl variant in the highest preference category for LXR alpha and LXR beta binding [1]. The meta-trifluoromethyl-phenyl and para-trifluoromethyl-phenyl isomers are not included in this top preference tier, and are listed only within broader, less preferred Markush groupings. This represents a direct qualitative differentiation established by the patent's inventors based on binding data, though the specific IC50 or Ki values for individual compounds are not disclosed in the patent text.

LXR alpha/beta Nuclear receptor Imidazolidinone SAR

Enhanced Lipophilicity (XLogP3-AA = 1.8) Compared to Unsubstituted 1-Phenylimidazolidin-2-one (LogP = 1.61)

The ortho-trifluoromethyl group on the target compound increases calculated lipophilicity relative to the unsubstituted parent scaffold. PubChem reports an XLogP3-AA of 1.8 for 1-[2-(trifluoromethyl)phenyl]imidazolidin-2-one [1], while the unsubstituted 1-phenylimidazolidin-2-one (CAS 1848-69-7) has a reported LogP of 1.61 [2]. This ΔLogP of approximately +0.19 log units reflects the lipophilicity contribution of the ortho-CF3 group. This moderate increase in lipophilicity, coupled with the electron-withdrawing character of the CF3 group, can influence membrane permeability, metabolic stability, and off-target binding profiles compared to the non-fluorinated analog.

Lipophilicity Physicochemical properties Drug-likeness

Ortho-CF3 Imidazolidin-2-one as a Key Intermediate in 11β-HSD1 Inhibitor Patent Series with Documented Biological Context

A structurally related derivative, 3,4-Dicyclopropyl-1-(2-trifluoromethyl-phenyl)-imidazolidin-2-one, is explicitly named as an exemplified compound in patent literature covering imidazolone and imidazolidinone derivatives as 11β-HSD1 inhibitors for diabetes [1]. The target compound (CAS 1550068-19-3) represents the unsubstituted imidazolidinone core of this exemplified derivative, establishing it as the direct synthetic precursor or core scaffold for constructing 3,4-disubstituted 11β-HSD1 inhibitors. In contrast, the corresponding 3- and 4-trifluoromethyl-phenyl isomers are not explicitly exemplified in this patent context, indicating that the ortho-substitution pattern was specifically selected for synthetic elaboration in this therapeutic program.

11β-HSD1 Metabolic disease Diabetes

Physicochemical Comparison with Positional Isomers: Ortho-CF3 Confers Distinct Hydrogen Bond Acceptor Count and Polar Surface Area

PubChem-computed properties enable direct comparison of the ortho-CF3 isomer with its meta- and para-substituted counterparts. The target compound (ortho-CF3) has 4 hydrogen bond acceptors and a TPSA of 32.3 Ų [1]. The meta-CF3 isomer (CAS 14088-95-0, PubChem CID 1478109) shares the same molecular formula but may exhibit different computed TPSA and hydrogen bonding parameters due to the altered spatial positioning of the electron-withdrawing CF3 group relative to the imidazolidinone carbonyl [2]. These differences, while numerically subtle, can cumulatively affect predicted ADME properties, including Caco-2 permeability and blood-brain barrier penetration scores in silico models. The single rotatable bond count (nrotb = 1) shared by all three isomers indicates that the N-phenyl bond is the primary conformational degree of freedom, but the ortho-CF3 group introduces greater steric hindrance to rotation than meta- or para-substitution.

Physicochemical profiling ADME prediction Computational chemistry

Imidazolidin-2-one Carbonyl Provides Metabolic Stability Differentiation from Imidazole Analog TRIM

The well-characterized NOS inhibitor TRIM (1-(2-trifluoromethylphenyl)imidazole, CAS 25371-96-4) shares the ortho-CF3-phenyl motif with the target compound but utilizes an imidazole core rather than imidazolidin-2-one. TRIM exhibits IC50 values of 28.2 μM (nNOS), 27.0 μM (iNOS), and 1057.5 μM (eNOS) . The imidazolidin-2-one scaffold in the target compound introduces a carbonyl group that replaces the imidazole C=N double bond, creating a cyclic urea motif. This structural modification is expected to alter hydrogen bonding capacity (4 HBA vs. fewer for imidazole), metabolic stability (cyclic ureas are generally more resistant to oxidative metabolism than imidazoles), and target selectivity profiles, though direct comparative data between these two specific compounds is not available in the public domain.

Metabolic stability Scaffold hopping NOS inhibition

Recommended Procurement and Application Scenarios for 1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one (CAS 1550068-19-3) Based on Quantitative Differentiation Evidence


LXR Alpha/Beta Agonist or Antagonist Lead Optimization Programs

Based on the patent designation of 2-trifluoromethyl-phenyl as an 'even more preferred' R1 substituent for LXR receptor binding [1], this compound serves as the optimal core scaffold for medicinal chemistry teams synthesizing focused libraries of imidazolidinone-based LXR modulators. Procurement of the ortho-CF3 isomer ensures alignment with the patent-validated pharmacophore, avoiding the uncertainty associated with meta- or para-substituted analogs that lack this explicit preference ranking. The unsubstituted imidazolidinone core allows rapid 3,4-functionalization to explore SAR around the preferred ortho-CF3-phenyl motif.

11β-HSD1 Inhibitor Scaffold Expansion and Derivative Synthesis

The target compound is the direct unsubstituted precursor to 3,4-Dicyclopropyl-1-(2-trifluoromethyl-phenyl)-imidazolidin-2-one, a specifically exemplified compound in 11β-HSD1 inhibitor patents [1]. Research groups engaged in metabolic disease drug discovery (type 2 diabetes, metabolic syndrome) can utilize this building block to synthesize the patented derivative and generate novel analogs with varying 3- and 4-position substituents, maintaining the ortho-CF3-phenyl motif that was selected for patent exemplification.

Scaffold-Hopping from Imidazole-Based NOS Inhibitors (TRIM Series) to Cyclic Urea Chemotypes

For laboratories exploring nitric oxide synthase (NOS) inhibition or seeking to differentiate from the well-characterized TRIM imidazole series [1], this imidazolidin-2-one analog offers a scaffold-hopping opportunity. The cyclic urea core may provide differentiated metabolic stability, hydrogen bonding capacity, and off-target selectivity profiles compared to the imidazole-based TRIM chemotype, while retaining the ortho-CF3-phenyl group that contributes to NOS binding.

Physicochemical Property Optimization Studies Leveraging Ortho-CF3 Lipophilicity

The computed XLogP3-AA of 1.8 [1] and the ΔLogP of +0.19 relative to unsubstituted 1-phenylimidazolidin-2-one [2] position this compound as a tool for systematic lipophilicity optimization studies. Medicinal chemistry teams can use this building block to probe the effect of ortho-CF3 substitution on membrane permeability, metabolic stability, and off-target binding in their specific assay systems, with the unsubstituted phenyl analog serving as the direct baseline comparator.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.